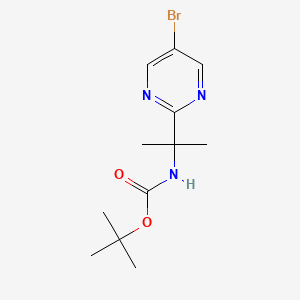![molecular formula C26H29NO3 B15329273 Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- CAS No. 135672-64-9](/img/structure/B15329273.png)
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H29NO3 and a molecular weight of 403.513 g/mol . This compound is known for its unique structure, which includes a hexanoic acid backbone with a 6-[[(4-methoxyphenyl)diphenylmethyl]amino] substitution. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 4-methoxyphenyl-diphenylmethanol with hexanoic acid in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- shares similarities with other substituted hexanoic acids and amino acids.
- Compounds such as 6-aminohexanoic acid and 6-(4-methoxyphenyl)hexanoic acid have related structures and properties .
Uniqueness
What sets Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
135672-64-9 |
|---|---|
Fórmula molecular |
C26H29NO3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H29NO3/c1-30-24-18-16-23(17-19-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)27-20-10-4-9-15-25(28)29/h2-3,5-8,11-14,16-19,27H,4,9-10,15,20H2,1H3,(H,28,29) |
Clave InChI |
YYZROKUODOUJKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)




